![molecular formula C23H18N6O2S B2540111 N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207025-07-7](/img/no-structure.png)

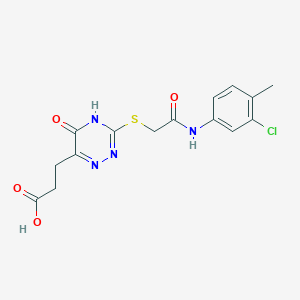

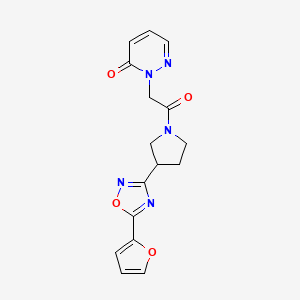

N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

カタログ番号 B2540111

CAS番号:

1207025-07-7

分子量: 442.5

InChIキー: BTRWSOKRTPQRFT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon (i.e., nitrogen, oxygen, sulfur, etc.) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar nitrogen-rich fused ring energetic compounds have been synthesized using the classic Dimroth rearrangement (DR) reaction .科学的研究の応用

- Application : N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives were designed as FLT3 inhibitors. Specifically, compounds with the piperazine acetamide linkage demonstrated remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

- Application : N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives can be synthesized via palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under microwave irradiation .

- Application : Novel fused-ring energetic compounds, including N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives, were prepared. Their structure, thermal stability, and detonation performance were studied .

- Application : Molecular docking and dynamics studies were performed to predict how N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives bind to the FLT3 binding domain .

FLT3 Inhibition for Cancer Treatment

Microwave-Assisted Synthesis of Pyrazole Fused Heterocycles

Energetic Compounds for Propellants and Explosives

FLT3 Binding Domain Interaction Prediction

ADME (Absorption, Distribution, Metabolism, Excretion) Descriptors

Chemoinformatics and Structural Chemotypes

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-acetylphenyl isothiocyanate with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base to form the intermediate N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide. The intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "3-acetylphenyl isothiocyanate", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 3-acetylphenyl isothiocyanate is added to a solution of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The intermediate N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is obtained as a solid product and is isolated by filtration and washing with a suitable solvent such as ethanol or diethyl ether.", "Step 4: The intermediate is then treated with acetic anhydride in the presence of a base such as pyridine or triethylamine.", "Step 5: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 6: The final product N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is obtained as a solid product and is isolated by filtration and washing with a suitable solvent such as ethanol or diethyl ether." ] } | |

CAS番号 |

1207025-07-7 |

製品名 |

N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

分子式 |

C23H18N6O2S |

分子量 |

442.5 |

IUPAC名 |

N-(3-acetylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H18N6O2S/c1-15(30)17-8-5-9-18(12-17)24-21(31)14-32-23-26-25-22-20-13-19(16-6-3-2-4-7-16)27-29(20)11-10-28(22)23/h2-13H,14H2,1H3,(H,24,31) |

InChIキー |

BTRWSOKRTPQRFT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B2540035.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)